molecular formula C31H42N4O7 B13837165 N-Formyl-Nle-Leu-Phe-Tyr

N-Formyl-Nle-Leu-Phe-Tyr

Cat. No.: B13837165
M. Wt: 582.7 g/mol
InChI Key: DUWJXVXSPCZTQX-FWEHEUNISA-N
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Description

N-Formyl-Nle-Leu-Phe-Tyr is a synthetic chemotactic peptide that binds to formyl peptide receptors. It is known for its potent chemoattractant properties, particularly for human neutrophils. This compound plays a significant role in the study of inflammation and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl-Nle-Leu-Phe-Tyr can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The formylation of the N-terminal amino acid is typically achieved using formic acid or formyl chloride under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and scalable production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Nle-Leu-Phe-Tyr primarily undergoes peptide bond formation and cleavage reactions. It can also participate in formylation and deprotection reactions during its synthesis.

Common Reagents and Conditions

    Formylation: Formic acid or formyl chloride

    Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups

    Coupling: Carbodiimides (e.g., DCC, EDC) for peptide bond formation

Major Products

The major product of these reactions is the fully synthesized this compound peptide, which can be further modified or conjugated with fluorophores for research purposes.

Scientific Research Applications

N-Formyl-Nle-Leu-Phe-Tyr has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigates the role of formyl peptide receptors in immune cell activation and chemotaxis.

    Medicine: Explores potential therapeutic targets for inflammatory diseases by modulating formyl peptide receptor activity.

    Industry: Utilized in the development of diagnostic tools and assays for detecting inflammation and immune responses.

Mechanism of Action

N-Formyl-Nle-Leu-Phe-Tyr exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells, particularly neutrophils. This binding triggers a signaling cascade that leads to the activation and chemotaxis of these cells. The molecular targets include FPR1, which mediates the inflammatory response by activating downstream pathways such as MAPK and PI3K.

Comparison with Similar Compounds

Similar Compounds

    N-Formyl-Met-Leu-Phe: Another formyl peptide with similar chemotactic properties.

    N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A related peptide with an additional lysine residue, enhancing its binding affinity to FPRs.

Uniqueness

N-Formyl-Nle-Leu-Phe-Tyr is unique due to its specific sequence and formylation, which confer high affinity and selectivity for formyl peptide receptors. This makes it a valuable tool for studying immune responses and developing therapeutic interventions for inflammatory diseases.

Properties

Molecular Formula

C31H42N4O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C31H42N4O7/c1-4-5-11-24(32-19-36)28(38)33-25(16-20(2)3)29(39)34-26(17-21-9-7-6-8-10-21)30(40)35-27(31(41)42)18-22-12-14-23(37)15-13-22/h6-10,12-15,19-20,24-27,37H,4-5,11,16-18H2,1-3H3,(H,32,36)(H,33,38)(H,34,39)(H,35,40)(H,41,42)/t24-,25-,26-,27-/m0/s1

InChI Key

DUWJXVXSPCZTQX-FWEHEUNISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O

Origin of Product

United States

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